
N'-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 2,2-dimethylpropionohydrazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Amino-2-chlorophenyl)benzamide hydrochloride
- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Uniqueness
N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropionohydrazide moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
94166-49-1 |
|---|---|
Formule moléculaire |
C11H16ClN3O |
Poids moléculaire |
241.72 g/mol |
Nom IUPAC |
N'-(4-amino-2-chlorophenyl)-2,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2,3)10(16)15-14-9-5-4-7(13)6-8(9)12/h4-6,14H,13H2,1-3H3,(H,15,16) |
Clé InChI |
BPIFGYNBAXQRTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NNC1=C(C=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






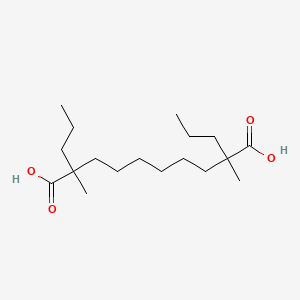
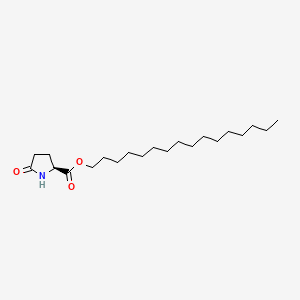
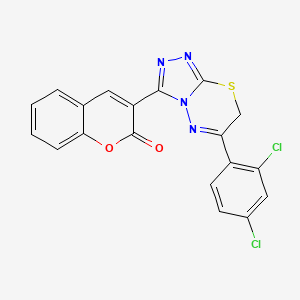
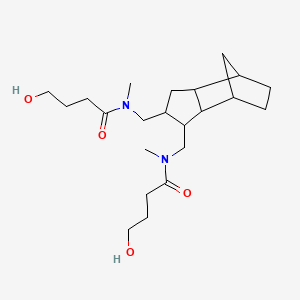

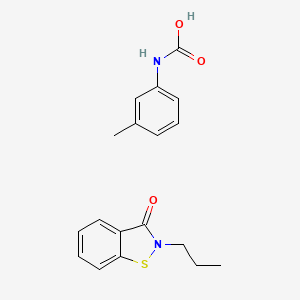
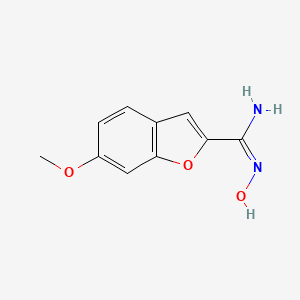
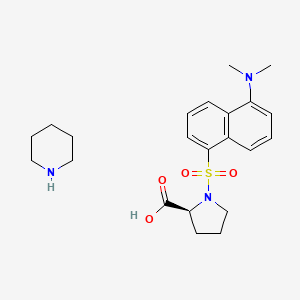

![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)
